Boceprevir-d9

Vue d'ensemble

Description

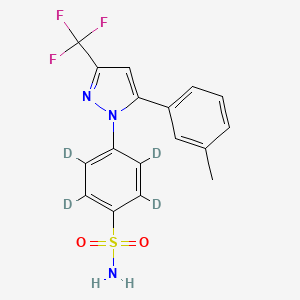

Boceprevir-d9 est un analogue deutéré du Boceprevir, un médicament antiviral à action directe utilisé en association avec d'autres médicaments pour traiter l'infection chronique par le virus de l'hépatite C. This compound est principalement utilisé comme étalon interne pour la quantification du Boceprevir par chromatographie gazeuse ou chromatographie en phase liquide-spectrométrie de masse .

Applications De Recherche Scientifique

Boceprevir-d9 has several scientific research applications :

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Boceprevir.

Biology: Studied for its inhibitory effects on the main protease of severe acute respiratory syndrome coronavirus 2.

Medicine: Used in the treatment of chronic Hepatitis C virus infection.

Industry: Employed in the development of new antiviral drugs and optimization of existing ones.

Mécanisme D'action

Target of Action

Boceprevir-d9 primarily targets the Hepatitis C Virus (HCV) non-structural (NS) 3/4A protease . This protease is an integral part of viral replication and mediates the cleavage of the virally encoded polyprotein into mature proteins .

Mode of Action

This compound acts as a potent inhibitor of the HCV NS3/4A protease . It binds to the active site of the protease, thereby inhibiting the cleavage of the virally encoded polyprotein. This inhibition prevents the maturation of proteins essential for viral replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV replication pathway . By inhibiting the NS3/4A protease, this compound prevents the cleavage of the HCV polyprotein into mature proteins, such as NS4A, NS4B, NS5A, and NS5B . This inhibition disrupts the viral replication process, leading to a decrease in HCV viral load .

Pharmacokinetics

This compound is metabolized by metabolic routes common to many other drugs and is an inhibitor of cytochrome P450 (CYP) 3A4/5 . This means that it has a high potential for drug-drug interactions when administered with other therapies .

Result of Action

The molecular and cellular effects of this compound’s action result in a significant decrease in HCV viral load . This is achieved by inhibiting the NS3/4A protease, which disrupts the HCV replication process . The inhibition of this protease prevents the maturation of proteins essential for viral replication, leading to a decrease in HCV viral load .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications that are metabolized by the same metabolic routes or inhibit the same enzymes (CYP3A4/5) can affect the pharmacokinetics of this compound . Therefore, careful selection and close monitoring of patients receiving this compound are essential to avoid drug-drug interactions, reduce adverse effects, and optimize treatment outcomes .

Analyse Biochimique

Biochemical Properties

Boceprevir-d9 plays a crucial role in biochemical reactions, particularly in the inhibition of HCV NS3/4A protease. This enzyme is essential for the viral replication process, and this compound effectively inhibits its activity, thereby reducing viral replication . The compound interacts with the active site of the NS3/4A protease, forming a covalent bond that prevents the enzyme from cleaving the viral polyprotein into mature proteins . This interaction is highly specific and significantly impacts the viral life cycle.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in liver cells infected with HCV. The compound inhibits HCV replication in Huh7 cells, a human liver cell line, with an effective concentration (EC50) of 200 nM . This compound also affects cell signaling pathways by inhibiting the NS3/4A protease, which is involved in the cleavage of host cell signaling molecules. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing the viral load in infected cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the NS3/4A protease. The compound binds to the active site of the enzyme, forming a covalent bond with the catalytic serine residue. This binding prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication . Additionally, this compound has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), further demonstrating its broad-spectrum antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can maintain its antiviral activity in vitro, but its stability and degradation must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits HCV replication without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as anemia, dysgeusia, and neutropenia . These effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing potential side effects.

Metabolic Pathways

This compound is metabolized through several pathways, primarily involving cytochrome P450 (CYP) isoenzymes 3A4 and 3A5 . These enzymes produce a range of oxidative metabolites, with the major circulating inactive metabolites being M28 and M31. The hepatic aldoketoreductases (AKRs) 1C2 and 1C3 also play a role in the formation of these metabolites . Understanding these metabolic pathways is crucial for optimizing the use of this compound in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is primarily distributed in the liver, where it exerts its antiviral effects . This compound is transported across cell membranes by specific transporters, ensuring its accumulation in target cells. This distribution pattern is essential for its efficacy in inhibiting HCV replication.

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it interacts with the NS3/4A protease . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments. This precise localization is critical for its inhibitory activity and overall antiviral efficacy.

Méthodes De Préparation

La synthèse du Boceprevir-d9 implique un processus en plusieurs étapes qui comprend l'incorporation d'atomes de deutérium pour améliorer ses propriétés pharmacocinétiques. La voie de synthèse implique généralement les étapes suivantes :

Oxydation : L'optimisation de l'étape d'oxydation est cruciale pour la synthèse globale.

Contrôle des impuretés : Des stratégies sont développées pour contrôler trois impuretés majeures.

Synthèse du matériau de départ principal : Une nouvelle méthode de synthèse du matériau de départ principal, le fragment A, est développée.

Les méthodes de production industrielle se concentrent sur l'optimisation de ces étapes pour garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Boceprevir-d9 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier le composé.

Substitution : Des réactions de substitution sont utilisées pour introduire sélectivement des atomes de deutérium.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions sont des analogues deutérés présentant des propriétés pharmacocinétiques améliorées.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification du Boceprevir.

Biologie : Étudié pour ses effets inhibiteurs sur la principale protéase du coronavirus 2 du syndrome respiratoire aigu sévère.

Médecine : Utilisé dans le traitement de l'infection chronique par le virus de l'hépatite C.

Industrie : Employé dans le développement de nouveaux médicaments antiviraux et l'optimisation des médicaments existants.

Mécanisme d'action

This compound exerce ses effets en inhibant la protéase non structurale 3/4A du virus de l'hépatite C . Cette protéase est essentielle à la réplication virale et médiatise le clivage de la polyprotéine codée par le virus en protéines matures. En inhibant cette protéase, this compound réduit efficacement la réplication virale et contribue au traitement de l'infection par le virus de l'hépatite C.

Comparaison Avec Des Composés Similaires

Boceprevir-d9 est comparé à d'autres composés similaires tels que le Telaprevir et le Narlaprevir . Ces composés inhibent également la protéase non structurale 3/4A du virus de l'hépatite C, mais diffèrent par leur structure chimique et leurs propriétés pharmacocinétiques. This compound est unique en raison de sa nature deutérée, qui améliore sa stabilité métabolique et réduit le taux de clairance systémique.

Composés similaires

- Telaprevir

- Narlaprevir

- MG-78 (un échafaudage Boceprevir modifié)

This compound se distingue par son profil pharmacocinétique amélioré et son efficacité à inhiber la réplication virale.

Propriétés

IUPAC Name |

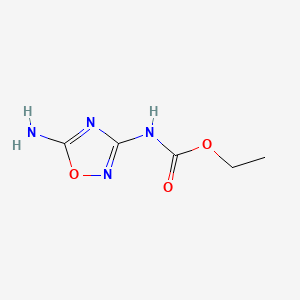

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-BHJZPCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747203 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256751-11-7 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)

![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)